p-Hydroxyketorolac
Overview
Description
p-Hydroxyketorolac (PHK) is an inactive metabolite of ketorolac tromethamine (KT), a potent analgesic with cyclooxygenase inhibitory activity. Ketorolac is known for its strong analgesic and anti-inflammatory properties but is also associated with gastrointestinal side effects. The pharmacokinetics of ketorolac and its metabolite p-hydroxyketorolac have been studied to understand their absorption, distribution, and elimination patterns in the body .
Synthesis Analysis
The synthesis of p-hydroxyketorolac is not directly described in the provided papers; however, it is mentioned as a metabolite of ketorolac tromethamine. Ketorolac tromethamine itself has been used in various studies for controlled delivery systems, such as hydrogels, to enhance its bioavailability and reduce side effects . The synthesis of related compounds, such as aminoalkyl esters of ketorolac, has been explored, and their hydrolysis kinetics have been studied to understand their stability and reaction patterns .
Molecular Structure Analysis
The molecular structure of p-hydroxyketorolac has been analyzed using enantioselective liquid chromatography on a human serum albumin-based chiral stationary phase. This method allowed for the determination of the enantiomers of ketorolac and p-hydroxyketorolac in plasma and urine, indicating that after the administration of racemic ketorolac, there is an enantioselective distribution of the enantiomers in the body .
Chemical Reactions Analysis
The chemical reactions involving ketorolac and its esters have been studied, particularly focusing on the hydrolysis kinetics of aminoalkyl esters of ketorolac. These studies have shown that the hydrolysis displays pseudo-first-order kinetics and that the hydrolysis pattern is affected by the number and pKa of the basic nitrogen atoms in the aminoethyl moiety .
Physical and Chemical Properties Analysis
The physical and chemical properties of ketorolac have been improved by formulating solid dispersions with carriers such as hydroxypropyl β-cyclodextrin (HPβ-CyD) and β-cyclodextrin (β-CyD). These formulations aim to enhance the aqueous solubility of ketorolac, thus improving its bioavailability and reducing its ulcerogenic potential . Additionally, various studies such as sol-gel analysis, drug loading, dynamic swelling, and drug release studies have been carried out to understand the behavior of polymeric hydrogels designed for the controlled delivery of ketorolac tromethamine .
Scientific Research Applications
Enantioselective Assays and Pharmacokinetics
- Enantioselective Assays : Diaz-Perez et al. (1994) developed an enantioselective assay for determining the enantiomers of ketorolac and its metabolite p-hydroxyketorolac in plasma and urine. This method is essential for pharmacokinetic and metabolic studies, providing insights into the enantioselective distribution of these compounds in the body (Diaz-Perez, Chen, Aubry, & Wainer, 1994).
- Pharmacokinetics of p-Hydroxyketorolac : Jung et al. (2004) investigated the pharmacokinetics of ketorolac and p-hydroxyketorolac following oral and intramuscular administration. Their findings provide essential data on how these compounds are metabolized and distributed in the human body (Jung, Mroszczak, Wu, Ling, Sevelius, & Bynum, 2004).
Drug Delivery Systems and Therapeutic Applications
- Thermoresponsive In Situ Gel Preparations : Fathalla et al. (2017) focused on the development of thermoresponsive in situ gel formulations for sustained ocular delivery of ketorolac tromethamine. Such delivery systems are vital for treating ocular inflammation with controlled drug release (Fathalla, Vangala, Longman, Khaled, Hussein, El-garhy, & Alany, 2017).
- Nanoparticles for Ophthalmic Drug Delivery : Mohammadi et al. (2019) researched the preparation of Eudragit® L100 nanoparticles impregnated with ketorolac tromethamine, providing insights into novel ophthalmic drug delivery systems (Mohammadi, Mirzaeei, Taghe, & Mohammadi, 2019).
- Transdermal Applications : Mallandrich et al. (2017) developed and characterized hydrogels for transdermal delivery of ketorolac tromethamine, aiming to offer local treatment of inflammation with minimal systemic side effects (Mallandrich, Fernández-Campos, Clares, Halbaut, Alonso, Coderch, Garduño-Ramírez, Andrade, del Pozo, Lane, & Calpena, 2017).
Medical Research and Clinical Applications
- Sickle Cell Anemia Treatment : Soren et al. (2022) explored the impact of hydroxyurea on hospital stay and analgesic utilization in sickle cell anemia, involving the use of ketorolac. This study contributes to understanding the effectiveness of ketorolac in managing pain in sickle cell anemia patients (Soren, Mohanty, Meher, Sukla, & Hiregoudar, 2022).
- Coronary Artery Bypass Grafting : Engoren et al. (2011) investigated the use of ketorolac in improving graft patency after coronary artery bypass grafting. Their findings suggest a potential role for ketorolac in enhancing postoperative outcomes in cardiac surgeries (Engoren, Hadaway, Schwann, & Habib, 2011).
properties
IUPAC Name |
5-(4-hydroxybenzoyl)-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO4/c17-10-3-1-9(2-4-10)14(18)13-6-5-12-11(15(19)20)7-8-16(12)13/h1-6,11,17H,7-8H2,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIQMOWBWPFGZMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC=C2C(=O)C3=CC=C(C=C3)O)C1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80920616 | |
Record name | 5-(4-Hydroxybenzoyl)-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80920616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
p-Hydroxyketorolac | |
CAS RN |
111930-01-9 | |
Record name | 4-Hydroxyketorolac | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111930019 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-(4-Hydroxybenzoyl)-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80920616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | P-HYDROXYKETOROLAC | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6T186586WT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.